molecular formula C27H23FN4O3S2 B2465100 N-(2,3-dimethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide CAS No. 932476-05-6

N-(2,3-dimethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide

Cat. No. B2465100
CAS RN: 932476-05-6
M. Wt: 534.62
InChI Key: FFQQFFYMSQNKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C27H23FN4O3S2 and its molecular weight is 534.62. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Compounds with benzothiazolinone acetamide analogs, similar in structure to the requested compound, have been synthesized and studied for their vibrational spectra and electronic properties. These studies are critical for understanding the molecular structure and potential applications of such compounds in various fields, including photovoltaic efficiency modeling. For instance, these compounds have been analyzed for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency (LHE) and promising free energy of electron injection values for use in photovoltaic cells. The non-linear optical (NLO) activity of these compounds has also been investigated, revealing significant second-order hyperpolarizability values, which indicate potential applications in optical technologies (Mary et al., 2020).

Antitumor Activity Evaluation

Research on N-substituted acetamide derivatives bearing different heterocyclic rings has been conducted to assess their potential antitumor activity. These studies involve synthesizing compounds using the benzothiazole structure as a pharmacophoric group and screening them for antitumor activity against various human tumor cell lines. This research highlights the importance of structural modification in enhancing the antitumor properties of benzothiazole derivatives, which could extend to compounds with similar structures (Yurttaş et al., 2015).

Synthesis and Antibacterial Activity

Novel derivatives related to benzothiazole and pyrimidine have been prepared and identified for their potential antibacterial and antifungal activities. These compounds have been synthesized through specific reactions and screened against a variety of bacterial and fungal strains, showing promising results in inhibiting the growth of these pathogens. This area of research is crucial for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Yu et al., 2014).

Antioxidant Studies

The synthesis and antioxidant studies of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been conducted to evaluate their radical scavenging activity. Such studies are fundamental in identifying compounds with potential health benefits, particularly in preventing or managing oxidative stress-related diseases (Ahmad et al., 2012).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[6-[(3-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O3S2/c1-17-7-5-11-22(18(17)2)30-25(33)16-36-27-29-14-24-26(31-27)21-10-3-4-12-23(21)32(37(24,34)35)15-19-8-6-9-20(28)13-19/h3-14H,15-16H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQQFFYMSQNKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC(=CC=C5)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.